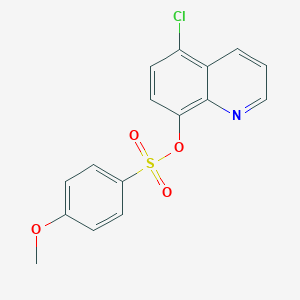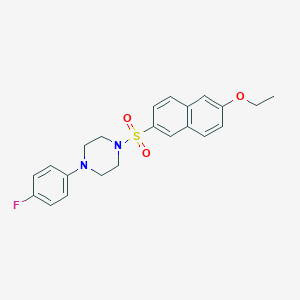![molecular formula C17H18N2O3S B344993 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole CAS No. 898640-75-0](/img/structure/B344993.png)
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole, also known as EMSI, is a chemical compound that has been studied extensively in scientific research.
Mecanismo De Acción
The mechanism of action of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is complex and varies depending on the specific application. In general, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is thought to interact with specific targets in cells, such as proteins or enzymes, and modulate their activity. For example, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to bind to the voltage-gated sodium channel Nav1.5 and inhibit its activity, which could have implications for the treatment of cardiac arrhythmias.
Biochemical and Physiological Effects:
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been shown to modulate ion channels such as Nav1.5, which could have implications for the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is its versatility, as it can be used for a variety of applications in scientific research. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole. Some possible areas of investigation include further studies on its potential use in cancer therapy, its effects on ion channels and other membrane proteins, and its potential as a fluorescent probe for imaging applications. Additionally, further studies on the safety and toxicity of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole could be useful for understanding its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of ion channels, and as an inhibitor of enzymes such as carbonic anhydrase. Additionally, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-ethyl-1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-17-18-12(2)11-19(17)23(20,21)16-10-9-15(22-3)13-7-5-6-8-14(13)16/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIQQJAKXWQDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B344911.png)

![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344916.png)


![2-Ethyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344922.png)



![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344929.png)



![2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344936.png)